molecular formula C28H35FN4O B8501140 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-3-(1-methylethyl)-

2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-3-(1-methylethyl)-

Cat. No. B8501140
M. Wt: 462.6 g/mol
InChI Key: AOVJKFZMDSJQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393761

Procedure details

A mixture of 3-(4-Fluorophenyl)-5-methyl-1-[1-[2-[3-(2-propyl)imidazolidin-2-on-1yl]ethyl]-4-piperidyl)-1H-indole 4h (3.0 g), dimethylsulphoxide (0.51 g) and conc. aqueous HCl (1 ml) was heated to 60° C. for 0.5 h under stirring. The reaction mixture was cooled to room temperature and water was added. The solution was extracted with ethyl acetate (2×50 ml). The combined organic phases were washed with 4N aqueous NaOH and brine. Evaporation of the solvent gave an oil which was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:3). This afforded the title compound which crystallized from diethyl ether. Yield 0.4 g, mp 127°-130° C.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH3:17])[CH:15]=3)[N:10]([CH:18]3[CH2:23][CH2:22][N:21]([CH2:24][CH2:25][N:26]4[CH2:30][CH2:29][N:28]([CH:31]([CH3:33])[CH3:32])[C:27]4=[O:34])[CH2:20][CH2:19]3)[CH:9]=2)=[CH:4][CH:3]=1.CS(C)=O.[ClH:39]>O>[Cl:39][C:9]1[N:10]([CH:18]2[CH2:19][CH2:20][N:21]([CH2:24][CH2:25][N:26]3[CH2:30][CH2:29][N:28]([CH:31]([CH3:32])[CH3:33])[C:27]3=[O:34])[CH2:22][CH2:23]2)[C:11]2[C:16]([C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=C(C=C12)C)C1CCN(CC1)CCN1C(N(CC1)C(C)C)=O
Name
Quantity
0.51 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 4N aqueous NaOH and brine
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:3)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1CCN(CC1)CCN1C(N(CC1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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